Oxolane-3-carboximidamide hydrochloride
Description
Oxolane-3-carboximidamide hydrochloride (CAS: 2034154-08-8) is a synthetic organic compound with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol . Its structure comprises an oxolane (tetrahydrofuran) ring substituted at the 3-position with a carboximidamide group, stabilized as a hydrochloride salt (Fig. 1). This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its reactive imidamide group and cyclic ether backbone .
Properties
IUPAC Name |
oxolane-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(7)4-1-2-8-3-4;/h4H,1-3H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFCNLLYDKEHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034154-08-8 | |
| Record name | oxolane-3-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of Oxolane-3-carboximidamide hydrochloride typically involves two key stages:
- Formation of the carboximidamide moiety on the oxolane ring.
- Conversion to the hydrochloride salt to enhance compound stability and solubility.
This process often requires the use of hydroxylamine derivatives or amidination reagents and acid treatment for salt formation.
Detailed Preparation Method
A representative synthetic approach based on analogous carboximidamide preparations (such as indole carboximidamides) involves the following steps:
Step 1: Synthesis of the carboximidamide intermediate
Starting from the corresponding nitrile or carbonitrile precursor, the carboximidamide group is introduced by reaction with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA). This reaction typically occurs in an alcoholic solvent like ethanol under reflux conditions for several hours to ensure complete conversion.
The reaction can be summarized as:
$$
\text{R-CN} + \text{NH}2\text{OH} \cdot \text{HCl} + \text{Base} \rightarrow \text{R-C(=NH)NH}2 \cdot \text{HCl}
$$Where R represents the oxolane-3- moiety.
Step 2: Isolation and purification
After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is extracted with ethyl acetate or a similar organic solvent. The organic layer is dried (e.g., over sodium sulfate) and evaporated to yield the crude carboximidamide.
Purification is achieved by column chromatography using ethyl acetate or other suitable eluents, yielding the pure this compound as a solid.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Starting material | Oxolane-3-carbonitrile or equivalent |
| Reagent | Hydroxylamine hydrochloride |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction time | 4 hours |
| Work-up | Concentration under reduced pressure, extraction with ethyl acetate |
| Purification | Column chromatography (ethyl acetate) |
| Yield | Typically 65–82% (based on analogous compounds) |
This method is adapted from procedures reported for similar carboximidamide compounds, such as N′-hydroxy-1-methyl-1H-indole-3-carboximidamides, which share the amidine functional group synthesis pathway.
Alternative Preparation Routes
While the above method is the most straightforward, alternative preparation methods may involve:
Direct amidination of oxolane-3-carboxylic acid derivatives using reagents like Pinner salts or amidine formation reagents under controlled acidic or basic conditions.
Use of nitrile intermediates followed by catalytic hydrogenation or methylation steps to introduce substituents before amidine formation, as seen in complex molecules like Riociguat, though these methods are more elaborate and designed for multifunctional molecules rather than simple carboximidamide salts.
Research Findings and Notes
The reaction of nitriles with hydroxylamine hydrochloride in the presence of base is a well-established method for synthesizing carboximidamides, offering good yields and purity.
The hydrochloride salt form of Oxolane-3-carboximidamide enhances the compound's stability and crystallinity, facilitating handling and formulation.
Purification by column chromatography using ethyl acetate as an eluent is effective in isolating the pure hydrochloride salt.
Reaction parameters such as solvent choice, base quantity, and reaction time are critical for optimizing yield and purity.
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidination of nitrile precursor | Hydroxylamine hydrochloride, DIPEA, ethanol, reflux 4 h | Formation of carboximidamide intermediate |
| 2 | Work-up and extraction | Concentration, ethyl acetate extraction | Crude product isolation |
| 3 | Purification | Column chromatography (ethyl acetate) | Pure this compound |
Chemical Reactions Analysis
Types of Reactions: Oxolane-3-carboximidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of oxolane-3-carboxylic acid.
Reduction: Reduction reactions can produce oxolane-3-carboximidamide.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Oxolane-3-carboximidamide hydrochloride has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Oxolane-3-carboximidamide hydrochloride can be compared with other similar compounds such as oxolane-2-carboximidamide hydrochloride and oxolane-4-carboximidamide hydrochloride. These compounds differ in the position of the carboximidamide group on the oxolane ring, which can influence their chemical reactivity and biological activity.
Comparison with Similar Compounds
Key Properties :
- Storage: No specific storage conditions are documented, though typical handling for hygroscopic hydrochloride salts (e.g., desiccated, room temperature) is recommended .
- Availability : Currently listed as out of stock by major suppliers like CymitQuimica, with pricing and bulk-order discounts available upon inquiry .
Comparative Analysis with Similar Compounds
The following table and discussion highlight structural, functional, and pharmacological distinctions between oxolane-3-carboximidamide hydrochloride and related hydrochlorides (Fig. 2–5):
Table 1: Comparative Data for Selected Hydrochloride Salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application/Use | Key Structural Features |
|---|---|---|---|---|
| Oxolane-3-carboximidamide HCl | C₅H₁₁ClN₂O | 150.61 | Synthetic intermediate | Oxolane ring, carboximidamide, HCl |
| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | 345.87 | Anti-inflammatory, analgesic | Benzofused azepine, tertiary amine |
| Memantine HCl | C₁₂H₂₁N·HCl | 215.76 | Alzheimer’s therapy (NMDA antagonist) | Adamantane-derived amine |
| Chlorphenoxamine HCl | C₁₆H₁₈ClNO·HCl | 316.68 | Antihistamine, antiparkinsonian | Diphenhydramine analog, chloro-substituent |
| Dosulepin HCl | C₁₉H₂₁NS·HCl | 331.90 | Tricyclic antidepressant | Dibenzothiepine ring, tertiary amine |
Structural and Functional Differences
Core Backbone: Oxolane-3-carboximidamide HCl features a five-membered cyclic ether (oxolane) with a polar carboximidamide group, enhancing its solubility in polar solvents compared to larger aromatic analogs like benzydamine or dosulepin . Memantine HCl and chlorphenoxamine HCl incorporate rigid frameworks (adamantane, diphenhydramine-like structures), favoring receptor-binding specificity in neurological applications .
Pharmacological Relevance :
- Unlike the compared APIs (e.g., memantine, dosulepin), oxolane-3-carboximidamide HCl lacks documented therapeutic activity. Its utility lies in organic synthesis , particularly in constructing heterocycles or modifying biomolecules via its imidamide moiety .
Physicochemical Properties: Solubility: Oxolane-3-carboximidamide HCl’s smaller size and polar groups suggest higher aqueous solubility than lipophilic compounds like dosulepin HCl (logP ~4.5) . Stability: Limited stability data exist for oxolane-3-carboximidamide HCl, whereas memantine HCl and benzydamine HCl have well-characterized stability profiles under standard storage .
Biological Activity
Oxolane-3-carboximidamide hydrochloride, a synthetic compound with the formula CHClNO, belongs to the class of carboximidamides and features a five-membered oxolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its synthesis, structural characteristics, biological interactions, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound is characterized by its cyclic ether backbone, which enhances its solubility and reactivity in biological systems. The synthesis typically involves multi-step organic reactions that allow for precise control over the compound's properties and purity. The following table summarizes key structural features and synthetic routes:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Five-membered ring (oxolane) with carboximidamide functionality | Enhanced solubility due to hydrochloride form |
| Tetrahydrofuran-2-carboximidamide | Similar oxolane structure | Different functional groups affecting reactivity |
| 4-Chloro-N'-hydroxybenzene-1-carboximidamide | Aromatic structure with carboximidamide group | Potentially different biological activity |
Interaction Studies
Research has indicated that this compound may interact with specific proteins or enzymes, potentially modulating various biological pathways. Initial studies suggest a binding affinity to certain receptors or enzymes, although comprehensive investigations are necessary to confirm these interactions.
- In Vitro Studies : Preliminary assays have shown that this compound can influence cellular processes by interacting with molecular targets involved in critical pathways such as apoptosis and immune response modulation.
- Potential Applications : Given its structural characteristics, this compound may serve as a lead compound for developing drugs targeting conditions like cancer or neurodegenerative diseases.
Case Studies
A limited number of case studies have explored the biological effects of this compound:
- Cancer Research : In vitro tests on various cancer cell lines (e.g., HCT116 colorectal carcinoma) have shown that derivatives of carboximidamides exhibit cytotoxic activity. The MTT assay results indicated significant reductions in cell viability at specific concentrations (10^-8 to 10^-4 µM) .
- Immune Modulation : Studies have suggested that compounds similar to this compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune tolerance in tumors . This inhibition could enhance anti-tumor immunity.
Q & A
Advanced Research Question
- Reactor Design : Ensure efficient heat dissipation to prevent exothermic side reactions.
- Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) for large batches.
- Safety : Implement inert atmosphere (N₂/Ar) handling to mitigate oxidation risks. Document scalability challenges (e.g., mixing efficiency) through pilot-scale trials .
How can computational modeling support the study of this compound’s reactivity?
Advanced Research Question
Use density functional theory (DFT) to predict:
- Reactivity Sites : Electron density mapping of the oxolane ring and carboximidamide group.
- Degradation Pathways : Transition state analysis for hydrolysis or oxidation.
- Solvent Interactions : Molecular dynamics simulations to assess solvation effects. Validate predictions with experimental data (e.g., kinetic studies) .
What strategies mitigate batch-to-batch variability in this compound production?
Advanced Research Question
- Process Controls : Standardize raw material sources (e.g., CAS-certified reagents) and reaction conditions.
- In-Process Monitoring : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate variability with critical process parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


